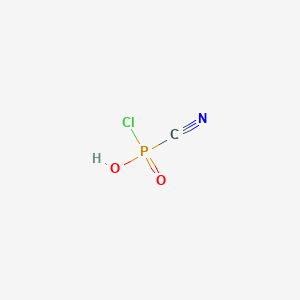
4-Octyldodecane-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Octyldodecane-3,4-diol is an organic compound with the molecular formula C20H42O2. It contains two hydroxyl groups, one secondary and one tertiary, making it a diol. This compound is part of a broader class of diols, which are known for their versatility in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Octyldodecane-3,4-diol typically involves the reduction of corresponding diketones or the dihydroxylation of alkenes. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). For dihydroxylation, osmium tetroxide (OsO4) or potassium permanganate (KMnO4) can be used .
Industrial Production Methods
Industrial production of diols like this compound often involves catalytic hydrogenation processes. These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Octyldodecane-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be further reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with halides or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can produce halogenated compounds .
Wissenschaftliche Forschungsanwendungen
4-Octyldodecane-3,4-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in the study of lipid metabolism and enzyme interactions.
Industry: It is used in the production of polymers and surfactants.
Wirkmechanismus
The mechanism of action of 4-Octyldodecane-3,4-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their structure and function. This compound can also participate in hydrophobic interactions due to its long alkyl chain, affecting membrane dynamics and protein-lipid interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Flavan-3,4-diols: These compounds have similar diol structures but differ in their aromatic ring systems.
1,2-Ethanediol: A simpler diol with two hydroxyl groups on adjacent carbons.
1,4-Butanediol: Another diol with hydroxyl groups on the first and fourth carbons.
Uniqueness
4-Octyldodecane-3,4-diol is unique due to its long alkyl chain and specific positioning of the hydroxyl groups. This structure imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
183851-31-2 |
|---|---|
Molekularformel |
C20H42O2 |
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
4-octyldodecane-3,4-diol |
InChI |
InChI=1S/C20H42O2/c1-4-7-9-11-13-15-17-20(22,19(21)6-3)18-16-14-12-10-8-5-2/h19,21-22H,4-18H2,1-3H3 |
InChI-Schlüssel |
SMCGIESTDXMFQI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(CCCCCCCC)(C(CC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,8,17,22-tetraoxatricyclo[22.4.0.010,15]octacosa-1(28),10,12,14,24,26-hexaen-5,19-diyne](/img/structure/B12564115.png)
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-, 1,1-dimethylethyl ester, (4R)-](/img/structure/B12564121.png)
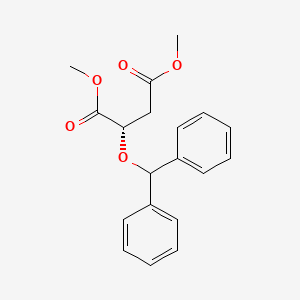
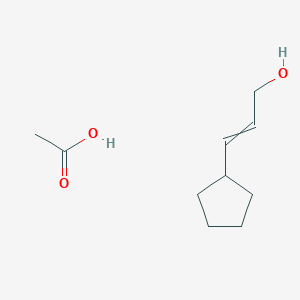
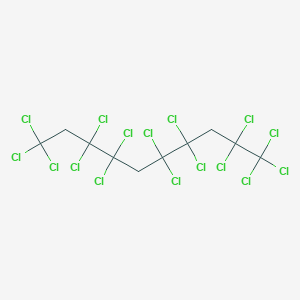
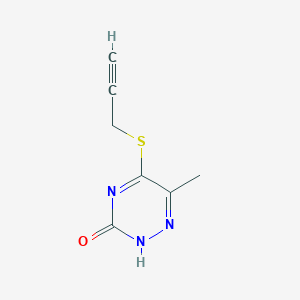
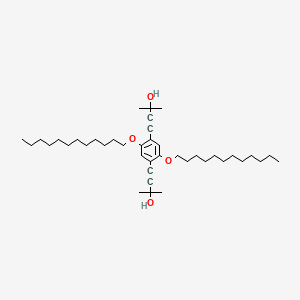
![Bis[3,4-bis(phenylethynyl)phenyl] ether](/img/structure/B12564161.png)
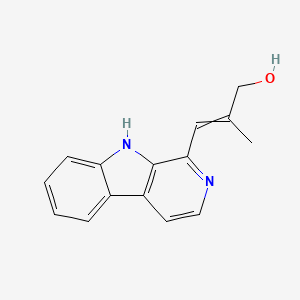


![6-[(Octadecylcarbamoyl)amino]-N-phenylhexanamide](/img/structure/B12564178.png)

